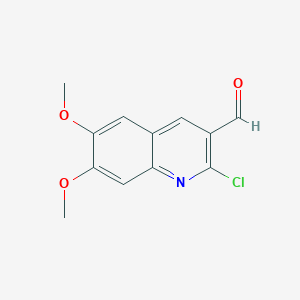
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide, also known as NMBA, is a chemical compound that has gained significant attention in scientific research due to its potential as a drug intermediate. NMBA is a nitrosamine compound that has been found to possess anti-tumor and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide is not fully understood. However, it has been proposed that N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes involved in these processes. N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, which is essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has also been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has been found to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of cancer.
Advantages and Limitations for Lab Experiments
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential as a drug intermediate. However, N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has some limitations for lab experiments. It is a nitrosamine compound, which can be toxic and carcinogenic. Therefore, it is important to handle N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide with care and follow proper safety precautions.
Future Directions
There are several future directions for the study of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide. One potential direction is the development of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the study of the mechanism of action of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide, which could lead to the identification of new targets for drug development. Additionally, the synthesis of novel derivatives of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide could lead to the development of more potent and selective drugs. Finally, the study of the toxicology and pharmacokinetics of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide could provide valuable information for the safe and effective use of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide-based drugs.
Synthesis Methods
The synthesis of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide involves the reaction of 3-nitrobenzoyl chloride with 2-amino-2-methyl-1-propanol in the presence of a base such as triethylamine. The reaction proceeds through an intermediate, which is then hydrolyzed to yield N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide. The yield of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
Scientific Research Applications
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has been extensively studied for its potential as a drug intermediate. It has been found to possess anti-tumor and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis.
properties
CAS RN |
6332-97-4 |
|---|---|
Product Name |
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide |
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,15)7-12-10(14)8-4-3-5-9(6-8)13(16)17/h3-6,15H,7H2,1-2H3,(H,12,14) |
InChI Key |
DZGDQIKUUIVZQD-UHFFFAOYSA-N |
SMILES |
CC(C)(CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])O |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])O |
Other CAS RN |
6332-97-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B187272.png)
![4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B187273.png)
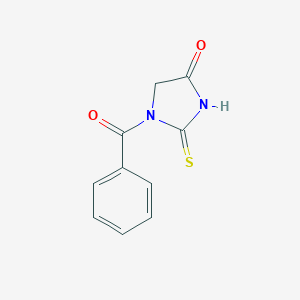

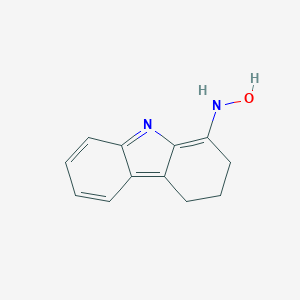
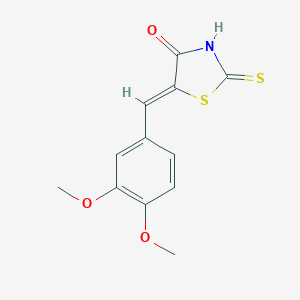
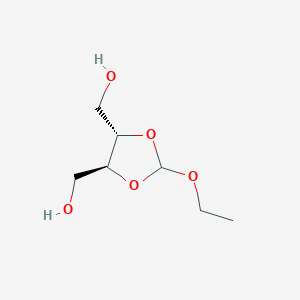
![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B187285.png)
